molecular formula C28H30P2Si B14600105 Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- CAS No. 59557-18-5

Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-

Cat. No.: B14600105
CAS No.: 59557-18-5
M. Wt: 456.6 g/mol
InChI Key: YQHRQVQNJGVQEM-UHFFFAOYSA-N
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Description

Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is an organophosphorus compound characterized by its unique structure, which includes a dimethylsilylene bridge connecting two methylene groups, each bonded to a diphenylphosphine moiety. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand due to its ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of dichloromethane with sodium diphenylphosphide can yield the desired compound. The general reaction scheme is as follows :

[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- exerts its effects involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The dimethylsilylene bridge provides additional stability to the complex, making it more effective in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diphosphine ligands such as:

Uniqueness

Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is unique due to its dimethylsilylene bridge, which imparts additional stability and flexibility to the ligand. This structural feature distinguishes it from other diphosphine ligands and enhances its performance in catalytic applications .

Properties

CAS No.

59557-18-5

Molecular Formula

C28H30P2Si

Molecular Weight

456.6 g/mol

IUPAC Name

[diphenylphosphanylmethyl(dimethyl)silyl]methyl-diphenylphosphane

InChI

InChI=1S/C28H30P2Si/c1-31(2,23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3

InChI Key

YQHRQVQNJGVQEM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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